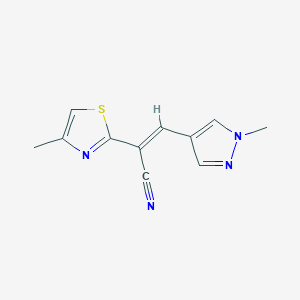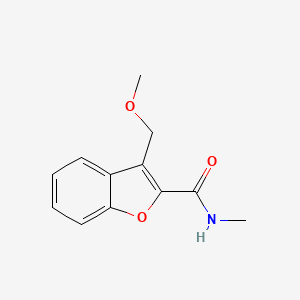
4-(Piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one, commonly known as PP2, is a potent and selective inhibitor of Src family kinases. It is a small molecule that has been extensively studied for its potential applications in cancer research and other disease areas.
Mecanismo De Acción
PP2 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases that play a critical role in cellular signaling pathways. Src family kinases are involved in a variety of cellular processes, including cell growth, differentiation, and survival. PP2 inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain and preventing the transfer of phosphate groups to downstream targets.
Biochemical and Physiological Effects:
PP2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. PP2 has also been shown to have neuroprotective effects, including the inhibition of neuroinflammation and the promotion of neuronal survival. Additionally, PP2 has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PP2 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for Src family kinases. PP2 is also highly selective for Src family kinases and does not inhibit other tyrosine kinases. However, there are some limitations to the use of PP2 in lab experiments. PP2 has poor solubility in aqueous solutions, which can limit its effectiveness in some applications. Additionally, PP2 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of PP2. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the investigation of the role of Src family kinases in other disease areas, such as cardiovascular disease and diabetes. Additionally, the development of new formulations of PP2 with improved solubility and pharmacokinetic properties could improve its effectiveness as a therapeutic agent. Finally, the use of PP2 as a tool to study the role of Src family kinases in cellular processes could lead to new insights into the mechanisms of disease and the development of new therapies.
Métodos De Síntesis
PP2 can be synthesized using a variety of methods, including the reaction of phthalic anhydride with 1,2-diaminopropane followed by reaction with propanone and piperidine-1-carboxylic acid. Another method involves the reaction of phthalic anhydride with 1,2-diaminopropane followed by reaction with propanone and piperidine-1-carbonyl chloride. Both methods result in the formation of PP2 with high purity and yield.
Aplicaciones Científicas De Investigación
PP2 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. PP2 has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, PP2 has been used as a tool to study the role of Src family kinases in various cellular processes.
Propiedades
IUPAC Name |
4-(piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)20-16(21)14-9-5-4-8-13(14)15(18-20)17(22)19-10-6-3-7-11-19/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMATVQJIJGKNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)


![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)


![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
